

IUPAC name for tert-Butyl (6-formylpyridin-2-yl)carbamate

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Compound of Interest

Compound Name: *tert-Butyl (6-formylpyridin-2-yl)carbamate*

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A Technical Guide to **tert-Butyl (6-formylpyridin-2-yl)carbamate**: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract: This guide provides a comprehensive technical overview of **tert-butyl (6-formylpyridin-2-yl)carbamate**, a pivotal building block in modern synthetic and medicinal chemistry. The molecule's unique architecture, featuring a pyridine core functionalized with both an electrophilic aldehyde and a stable, yet readily cleavable, Boc-protected amine, offers significant strategic advantages in the construction of complex molecular entities. We will detail its chemical and physical properties, present a validated synthetic protocol and purification strategy, provide an in-depth analysis of its spectroscopic signature, discuss its reactivity and key applications in drug discovery, and outline essential safety and handling procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

tert-Butyl (6-formylpyridin-2-yl)carbamate is a bifunctional heterocyclic compound. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine at the 2-position provides stability during various synthetic transformations, while the formyl (aldehyde) group at the 6-position serves as a versatile handle for molecular elaboration.^{[1][2]} The carbamate group is a well-established motif in drug design, known for its chemical stability and ability to form key hydrogen bond interactions.^[3]

Table 1: Physicochemical Properties

Identifier	Value	Source
IUPAC Name	tert-butyl N-(6-formylpyridin-2-yl)carbamate	N/A
CAS Number	956523-98-1	[4] [5]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	[4] [5]
Molecular Weight	222.24 g/mol	[4] [5]
Appearance	Off-white to white solid	[6]
SMILES	CC(C) (C)OC(=O)NC1=CC=CC(=N1) C=O	[4]

| Storage | Store at 2-8°C under an inert atmosphere |[\[2\]](#)[\[4\]](#)[\[6\]](#) |

Synthesis and Purification

The most common and efficient synthesis of **tert-butyl (6-formylpyridin-2-yl)carbamate** involves the selective oxidation of the corresponding primary alcohol, **tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate**.

Causality of Experimental Design:

- Starting Material: The alcohol precursor is readily accessible, often prepared from 2-amino-6-methylpyridine via a two-step sequence of Boc-protection followed by oxidation of the methyl group or from 2-amino-6-(hydroxymethyl)pyridine followed by Boc-protection.
- Oxidizing Agent: Manganese dioxide (MnO₂) is the reagent of choice for this transformation. It is a mild and highly selective oxidant for allylic and benzylic-type alcohols. This selectivity is crucial as it prevents over-oxidation to the carboxylic acid and avoids side reactions with the electron-rich pyridine ring or the Boc-protecting group.

- Solvent: Dichloromethane (DCM) or chloroform (CHCl₃) are typically used as they are relatively inert, effectively suspend the MnO₂ solid, and allow for easy product extraction and workup.
- Purification: Column chromatography is the standard method for purification. The moderate polarity of the product allows for good separation from non-polar starting material and highly polar by-products on a silica gel stationary phase.

Experimental Protocol: Oxidation of tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

Materials:

- tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (1.0 eq)
- Activated Manganese Dioxide (MnO₂) (5.0 - 10.0 eq)
- Anhydrous Dichloromethane (DCM)
- Celite®
- Silica Gel (for chromatography)
- Ethyl Acetate/Hexanes mixture (as eluent)

Procedure:

- To a stirred solution of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate in anhydrous DCM (approx. 0.1 M), add activated MnO₂ (5-10 equivalents).
- Stir the resulting black suspension vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

- Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.
- Combine the filtrates and concentrate under reduced pressure to yield the crude product.
- Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford the pure **tert-butyl (6-formylpyridin-2-yl)carbamate** as a solid.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for the preparation of the title compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following data are characteristic of **tert-butyl (6-formylpyridin-2-yl)carbamate**.

Table 2: Representative Spectroscopic Data

Technique	Signal	Assignment & Rationale
¹ H NMR	$\delta \sim 10.0$ (s, 1H) $\delta \sim 8.0\text{-}8.2$ (m, 2H)	Aldehyde proton (-CHO). Its singlet nature and significant downfield shift are characteristic. Aromatic protons on the pyridine ring, typically the protons ortho and para to the nitrogen.
	$\delta \sim 7.8\text{-}7.9$ (m, 1H)	Aromatic proton on the pyridine ring.
	$\delta \sim 8.3$ (br s, 1H)	Carbamate N-H proton. Often broad and may exchange with D ₂ O.
	$\delta \sim 1.55$ (s, 9H)	Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
¹³ C NMR	$\delta \sim 193$	Aldehyde carbonyl carbon.
	$\delta \sim 155\text{-}160$	Pyridine carbon attached to the nitrogen and the carbamate.
	$\delta \sim 152$	Carbamate carbonyl carbon (O-C=O).
	$\delta \sim 150$	Pyridine carbon attached to the aldehyde.
	$\delta \sim 138, 120, 115$	Remaining aromatic carbons of the pyridine ring.
	$\delta \sim 82$	Quaternary carbon of the tert-butyl group.

Technique	Signal	Assignment & Rationale
	$\delta \sim 28$	Methyl carbons of the tert-butyl group.

| Mass Spec (ESI+) | m/z 223.1 [M+H]⁺ | Calculated for C₁₁H₁₅N₂O₃⁺. Confirms the molecular weight of the compound. |

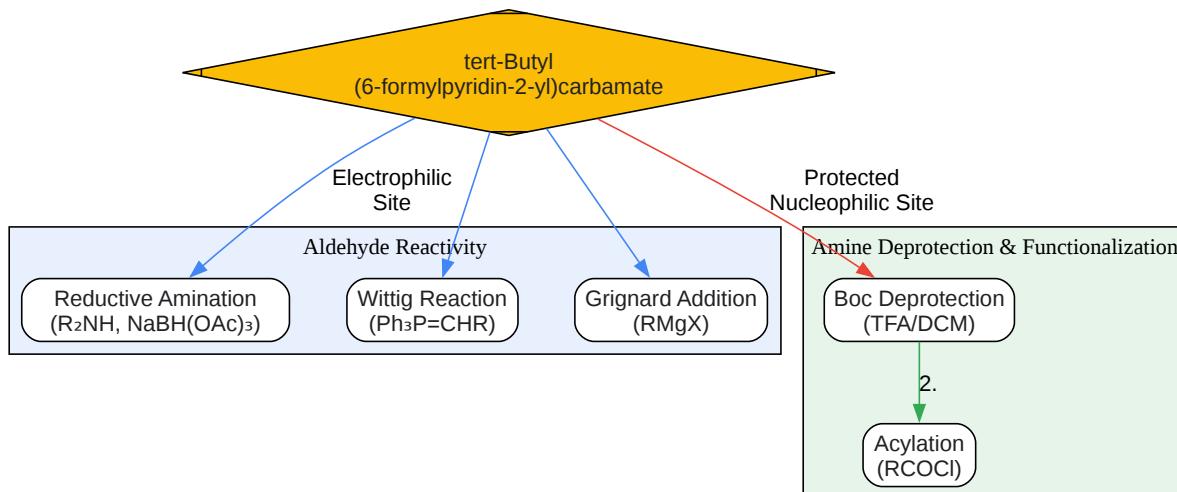
Note: NMR chemical shifts (δ) are reported in ppm and can vary slightly depending on the solvent used.[7]

Reactivity and Applications in Drug Development

The utility of **tert-butyl (6-formylpyridin-2-yl)carbamate** stems from its two orthogonal reactive sites, making it a valuable scaffold in medicinal chemistry.[1][2]

- The Aldehyde Handle: The formyl group is a potent electrophile, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. Its primary application is in reductive amination, where it reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to furnish a more complex secondary or tertiary amine. This reaction is a cornerstone of library synthesis in drug discovery. Other key reactions include Wittig-type olefinations and additions of organometallic reagents.
- The Boc-Protected Amine: The Boc group provides robust protection for the amine under a wide range of conditions (e.g., basic, reductive, oxidative). Critically, it can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to reveal the free amine. This amine can then be functionalized through acylation, alkylation, or sulfonylation, allowing for late-stage diversification of a lead compound.

This dual functionality allows for sequential and controlled elaboration of the pyridine core, making it an important intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other bioactive molecules.[2][8]



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Caption: Key reactive pathways of the title compound.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9][10]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]
- Incompatibilities: Avoid strong oxidizing agents.[9]

- First Aid:
 - In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[\[9\]](#)[\[10\]](#)
 - In case of skin contact: Wash off immediately with plenty of soap and water.[\[9\]](#)[\[10\]](#)
 - If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[\[9\]](#)[\[10\]](#)
 - If ingested: Do NOT induce vomiting. Clean mouth with water and seek medical attention. [\[9\]](#)

This compound is intended for research and development use only.[\[1\]](#)[\[10\]](#) A full Safety Data Sheet (SDS) should be consulted before use.

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